molecular formula C12H15ClO2 B14595614 (4-Butoxyphenyl)acetyl chloride CAS No. 60003-47-6

(4-Butoxyphenyl)acetyl chloride

Cat. No.: B14595614
CAS No.: 60003-47-6
M. Wt: 226.70 g/mol
InChI Key: ULGZOBNLBUIMAA-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)acetyl chloride is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a butoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Butoxyphenyl)acetyl chloride can be synthesized through the reaction of (4-butoxyphenyl)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group with a chlorine atom, forming the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative chlorinating agents. These reagents are effective in converting carboxylic acids to their corresponding acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: (4-Butoxyphenyl)acetyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of (4-butoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom .

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.

    (4-Methoxyphenyl)acetyl Chloride: Contains a methoxy group instead of a butoxy group, which may influence its reactivity and solubility.

Uniqueness: The presence of the butoxy group in (4-butoxyphenyl)acetyl chloride increases its hydrophobicity and may enhance its reactivity in certain organic reactions compared to its analogs .

Properties

IUPAC Name

2-(4-butoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZOBNLBUIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509669
Record name (4-Butoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60003-47-6
Record name 4-Butoxybenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60003-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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